O-Methyl S-(2-methylpropyl) aziridin-1-ylphosphonothioate
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Overview
Description
O-Methyl S-(2-methylpropyl) aziridin-1-ylphosphonothioate is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing cyclic molecules. Aziridines are known for their significant ring strain and their proclivity towards ring-opening reactions, making them versatile precursors for diverse amine products
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of aziridines, including O-Methyl S-(2-methylpropyl) aziridin-1-ylphosphonothioate, can be achieved through several methods. One common approach involves the coupling of amines and alkenes via an electrogenerated dication . This method allows for the transformation of unactivated alkenes into aziridines using primary amines under basic conditions. Another method involves the use of electrophilic nitrogen sources, such as iminoiodinane or nitrene precursors, to achieve aziridination .
Industrial Production Methods: Industrial production of aziridines typically involves the dehydration of aminoethanol using an oxide catalyst at high temperatures or the conversion of aminoethanol to the sulfate ester, followed by base-induced sulfate elimination . These methods are efficient and scalable, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: O-Methyl S-(2-methylpropyl) aziridin-1-ylphosphonothioate undergoes various chemical reactions, including nucleophilic ring-opening reactions, oxidation, and substitution reactions . The ring strain in aziridines makes them highly reactive towards nucleophiles, leading to the formation of diverse amine products.
Common Reagents and Conditions: Common reagents used in the reactions of aziridines include nucleophiles such as amines, alcohols, and thiols. These reactions often require the presence of a base or an acid to facilitate the ring-opening process . Oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or peracids.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, nucleophilic ring-opening reactions with amines can yield various substituted amines, while oxidation reactions can produce corresponding oxides or other oxidized derivatives .
Scientific Research Applications
O-Methyl S-(2-methylpropyl) aziridin-1-ylphosphonothioate has several scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules and polymers . In biology and medicine, aziridines are investigated for their potential as anticancer agents due to their ability to form covalent bonds with DNA, leading to cell death . In the industry, aziridines are used as crosslinkers in coatings and adhesives, enhancing the physical and chemical properties of the final products .
Mechanism of Action
The mechanism of action of O-Methyl S-(2-methylpropyl) aziridin-1-ylphosphonothioate involves the ring-opening of the aziridine moiety, which can react with various nucleophiles . This ring-opening process is facilitated by the ring strain in the aziridine, making it highly reactive. The compound can form covalent bonds with biological molecules, such as DNA, leading to potential cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to O-Methyl S-(2-methylpropyl) aziridin-1-ylphosphonothioate include other aziridines, such as aziridine itself, azacyclopropane, and ethylenimine . These compounds share the three-membered ring structure and exhibit similar reactivity due to the ring strain.
Uniqueness: What sets this compound apart from other aziridines is the presence of the phosphonothioate group, which can impart unique chemical and biological properties
Properties
CAS No. |
86185-64-0 |
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Molecular Formula |
C7H16NO2PS |
Molecular Weight |
209.25 g/mol |
IUPAC Name |
1-[methoxy(2-methylpropylsulfanyl)phosphoryl]aziridine |
InChI |
InChI=1S/C7H16NO2PS/c1-7(2)6-12-11(9,10-3)8-4-5-8/h7H,4-6H2,1-3H3 |
InChI Key |
BYSHXFIVAGJANQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CSP(=O)(N1CC1)OC |
Origin of Product |
United States |
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